molecular formula C14H17NO2S B2422557 methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3-thienyl)propanoate CAS No. 866040-52-0

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3-thienyl)propanoate

Cat. No. B2422557
CAS RN: 866040-52-0
M. Wt: 263.36
InChI Key: LJMGHQJXCCTVRU-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3-thienyl)propanoate, also known as MDTP, is a synthetic compound that has gained attention in scientific research due to its potential biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • New Pyrrole Alkaloids Synthesis : Research on new pyrrole alkaloids, such as "methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate," has been conducted, focusing on the isolation and structural elucidation of these compounds from natural sources like Lycium chinense Miller (Solanaceae) (Youn et al., 2013).

  • Antimicrobial Activity : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. The presence of the heterocyclic ring in these compounds contributes to their antibacterial and antifungal properties (Hublikar et al., 2019).

Chemical Reactions and Properties

  • Michael Reaction Study : The Michael addition reaction involving derivatives like "3,4-dimethylpyrrole" has been explored, leading to the synthesis of various bisadducts and monoadducts, contributing to the understanding of chemical reactivity and synthesis methods (Cheng et al., 1976).

  • N-Hydroxypyrrolidin-2-one Derivatives : The synthesis and analysis of N-hydroxypyrrolidin-2-one derivatives have been investigated, focusing on the reduction and acetylation processes of related propanoate derivatives (Mironiuk-Puchalska et al., 2008).

Potential Applications

  • Anticonvulsant and Antinociceptive Activity : Research on new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids has shown potential anticonvulsant and antinociceptive activities, highlighting their possible use in therapeutic applications (Kamiński et al., 2016).

  • Photochromism and Electrochemistry : The synthesis, photochromism, and electrochemistry of novel materials with pendant photochromic units have been studied. These studies have implications for the development of new materials with unique photochemical and electrochemical properties (Algi et al., 2014).

properties

IUPAC Name

methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMGHQJXCCTVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3-thienyl)propanoate

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